

Application Notes and Protocols: Synthesis and Bioassay of Optically Active Cinmethylin Analogs

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Compound of Interest		
Compound Name:	Cinmethylin	
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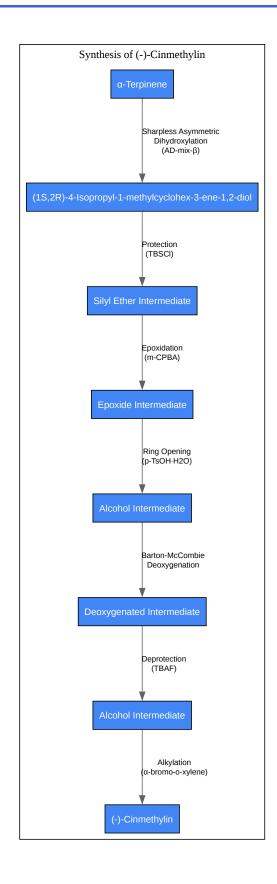
These application notes provide detailed protocols for the synthesis of optically active **cinmethylin** analogs and their subsequent bioassays for herbicidal activity. **Cinmethylin** is a herbicide with a unique mode of action, inhibiting fatty acid thioesterase (FAT), making it a valuable tool for managing herbicide resistance.[1][2] The synthesis of optically active analogs allows for the investigation of stereochemistry on herbicidal efficacy and the development of novel, more potent herbicides.

Synthesis of Optically Active Cinmethylin Analogs

The synthesis of optically active **cinmethylin** analogs is a multi-step process that typically begins with a Sharpless asymmetric dihydroxylation to introduce chirality, followed by a series of transformations to construct the core 1,4-cineole scaffold and introduce the desired substituents.[3][4][5][6] The following protocols are based on established literature procedures.

Diagram: Synthetic Pathway of (-)-Cinmethylin





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Caption: Synthetic route to (-)-Cinmethylin.



Experimental Protocols: Synthesis

1. Sharpless Asymmetric Dihydroxylation of α -Terpinene[3][4]

This protocol describes the synthesis of (1S,2R)-4-Isopropyl-1-methylcyclohex-3-ene-1,2-diol, a key chiral intermediate.

- Materials:
 - α-Terpinene
 - AD-mix-β
 - Methanesulfonamide (CH₃SO₂NH₂)
 - tert-Butanol (t-BuOH)
 - Water (H₂O)
 - Sodium sulfite (Na₂SO₃)
 - Ethyl acetate (EtOAc)
 - Magnesium sulfate (MgSO₄)
- Procedure:
 - \circ In a round-bottom flask, dissolve AD-mix-β (40.0 g) in a 1:1 mixture of t-BuOH (100 mL) and H₂O (100 mL).
 - Add methanesulfonamide (2.69 g, 28.3 mmol) to the mixture and stir at 0°C for 10 minutes.
 - Add α-terpinene (5.10 mL, 28.3 mmol) to the reaction mixture.
 - Stir the mixture vigorously at 0°C for 17 hours.
 - Quench the reaction by adding sodium sulfite (15.0 g).



- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to yield the crude diol.
- Purify the diol by flash column chromatography on silica gel.
- 2. Synthesis of (-)-Cinmethylin from Chiral Diol[4]

This multi-step protocol outlines the conversion of the chiral diol to (-)-cinmethylin.

- Step 2a: Protection of the Secondary Hydroxyl Group
 - Protect the secondary hydroxyl group of the diol with a suitable protecting group, such as tert-butyldimethylsilyl (TBS) chloride, to yield the silyl ether.
- Step 2b: Epoxidation
 - Perform an epoxidation of the olefin in the silyl ether intermediate using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).
- Step 2c: Epoxide Ring Opening
 - Induce ring-opening of the epoxide with an acid catalyst such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) to form a key alcohol intermediate.
- Step 2d: Barton-McCombie Deoxygenation
 - Convert the alcohol to a thiocarbonyl derivative (e.g., a xanthate).
 - Treat the thiocarbonyl derivative with a radical initiator (e.g., AIBN) and a reducing agent like tributyltin hydride (Bu₃SnH) to remove the hydroxyl group.[1][6][7]
- Step 2e: Deprotection
 - Remove the silyl protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the deprotected alcohol.



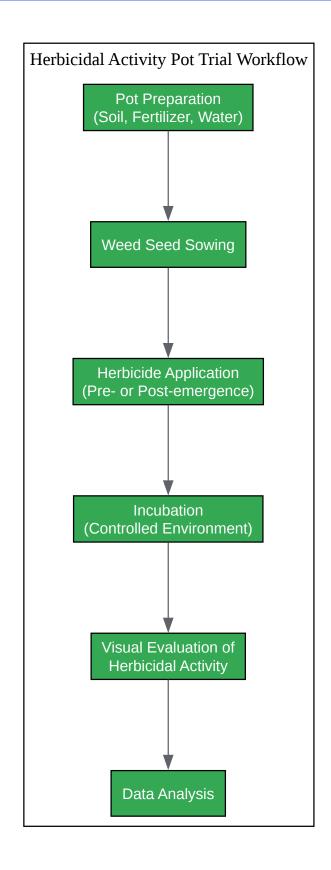
- Step 2f: Alkylation
 - To a solution of the deprotected alcohol (120 mg, 0.71 mmol) in anhydrous tetrahydrofuran (THF) (33 mL), add sodium hydride (NaH, 55% dispersion in mineral oil, 76.8 mg, 1.76 mmol).
 - Stir the mixture at room temperature for 1 hour.
 - Add α-bromo-o-xylene (0.19 mL, 1.4 mmol).
 - Stir the reaction mixture at room temperature for 19 hours.
 - Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
 - Extract the mixture three times with a 4:1 solution of hexane/EtOAc.
 - Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to obtain (-)-cinmethylin.

Bioassays for Herbicidal Activity

Bioassays are crucial for determining the efficacy of the newly synthesized **cinmethylin** analogs. Pot trials are a common method for evaluating pre- and post-emergence herbicidal activity.

Diagram: Workflow for Herbicidal Activity Pot Trial





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Caption: Workflow for pot-based herbicidal bioassays.



Experimental Protocols: Bioassays

1. Pre-emergence Herbicidal Activity Pot Trial[3][4]

This protocol details the evaluation of herbicidal activity when the compound is applied before the emergence of weeds.

- Materials:
 - Plastic pots (e.g., 100 cm²)
 - Paddy soil (clay loam)
 - Fertilizer
 - Seeds of target weed species (e.g., Echinochloa crus-galli, Scirpus juncoides)[4]
 - Synthesized cinmethylin analogs
 - Acetone
 - Surfactants (e.g., polyoxyethylene styryl phenyl ether, calcium dodecylbenzene sulfonate)
- Procedure:
 - Fill the plastic pots with paddy soil.
 - Add water and fertilizer, then puddle the soil.
 - Sow the seeds of the target weed species onto the soil surface.
 - Fill the pots with water to a depth of approximately 3 cm.
 - Prepare the treatment solutions by dissolving the cinmethylin analogs in a mixture of acetone and surfactants. Dilute with water to the desired concentrations.
 - Apply the treatment solutions to the water surface immediately after sowing. Application rates can range from 4.8 to 75 g of active ingredient per hectare (g a.i./ha).



- Include an untreated control group for comparison.
- Maintain the pots in a controlled environment with appropriate light and temperature for weed growth.
- Visually assess the herbicidal activity at regular intervals (e.g., 7, 14, and 21 days after treatment) by comparing the treated plants to the untreated controls.
- Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).
- 2. Agar-Based Bioassay for ED₅₀ Determination[8][9]

This method can be used to determine the effective dose that causes a 50% reduction in plant growth (ED_{50}).

- Materials:
 - Agar
 - Nutrient medium
 - Petri dishes or multi-well plates
 - Seeds of the target weed species
 - Synthesized cinmethylin analogs
- Procedure:
 - Prepare a range of concentrations of the **cinmethylin** analogs in a suitable solvent.
 - Prepare the agar medium containing nutrients and add the different concentrations of the test compounds.
 - Dispense the agar medium into petri dishes or multi-well plates.
 - Place a single pre-germinated seed of the target weed in each well or on the surface of the agar in each petri dish.



- Incubate the plates under controlled light and temperature conditions.
- After a set period, measure a growth parameter, such as root length, shoot length, or fresh/dry weight.
- Calculate the percent inhibition of growth for each concentration relative to an untreated control.
- Use a suitable statistical software to perform a dose-response analysis and calculate the ED50 value.

Data Presentation

The quantitative data from the bioassays should be summarized in clearly structured tables to facilitate comparison between the different **cinmethylin** analogs.

Table 1: Herbicidal Activity of **Cinmethylin** Analogs against Echinochloa crus-galli (ECHCS) and Scirpus juncoides (SCPJU) in Pre-emergence Pot Trials[4]



Compound	Dose (g a.i./ha)	Herbicidal Activity (%) - ECHCS	Herbicidal Activity (%) - SCPJU
(-)-Cinmethylin	300	100	100
75	100	100	
19	90	80	_
(+)-Cinmethylin	300	100	100
75	100	90	
19	80	70	_
Analog 13a (2-Me)	300	100	100
Analog 13b (3-Me)	300	90	0
Analog 13c (4-Me)	300	100	90
Analog 13g (2-F)	300	100	90
Analog 13h (3-F)	300	100	100
Analog 13i (4-F)	300	100	0

Table 2: ED50 Values of Cinmethylin against Alopecurus myosuroides in an Agar Bioassay[9]

Population	Experiment	ED ₅₀ (pmol a.i. μL ⁻¹)	Resistance Factor (RF)
Susceptible	V1	0.22	-
V2	0.20	-	
Population F	V1	1.37	7.12
V2	0.55	2.5	
Population J	V1	0.79	14.16
V2	0.27	1.26	



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